molecular formula C24H18ClNO4 B266896 (4E)-5-(4-chlorophenyl)-4-[hydroxy(phenyl)methylidene]-1-(3-methoxyphenyl)pyrrolidine-2,3-dione

(4E)-5-(4-chlorophenyl)-4-[hydroxy(phenyl)methylidene]-1-(3-methoxyphenyl)pyrrolidine-2,3-dione

Cat. No. B266896
M. Wt: 419.9 g/mol
InChI Key: BOWPPDMDZVRKQE-LSDHQDQOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4E)-5-(4-chlorophenyl)-4-[hydroxy(phenyl)methylidene]-1-(3-methoxyphenyl)pyrrolidine-2,3-dione is a chemical compound that is used in scientific research. It is also known as HPPD inhibitor and is used for its ability to inhibit the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD).

Mechanism of Action

The mechanism of action of (4E)-5-(4-chlorophenyl)-4-[hydroxy(phenyl)methylidene]-1-(3-methoxyphenyl)pyrrolidine-2,3-dione involves the inhibition of the HPPD enzyme. HPPD is involved in the synthesis of plastoquinone, which is an essential component of the photosynthetic electron transport chain. Inhibition of HPPD leads to a decrease in plastoquinone synthesis, which ultimately leads to the death of the plant.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (4E)-5-(4-chlorophenyl)-4-[hydroxy(phenyl)methylidene]-1-(3-methoxyphenyl)pyrrolidine-2,3-dione are primarily related to its ability to inhibit HPPD. This leads to a decrease in plastoquinone synthesis and ultimately leads to the death of the plant. In addition, (4E)-5-(4-chlorophenyl)-4-[hydroxy(phenyl)methylidene]-1-(3-methoxyphenyl)pyrrolidine-2,3-dione has been shown to have anti-inflammatory and antioxidant properties.

Advantages and Limitations for Lab Experiments

The advantages of using (4E)-5-(4-chlorophenyl)-4-[hydroxy(phenyl)methylidene]-1-(3-methoxyphenyl)pyrrolidine-2,3-dione in lab experiments are its ability to inhibit HPPD and its anti-inflammatory and antioxidant properties. However, its limitations include its toxicity and the fact that it can only be used in plant studies.

Future Directions

For research on (4E)-5-(4-chlorophenyl)-4-[hydroxy(phenyl)methylidene]-1-(3-methoxyphenyl)pyrrolidine-2,3-dione include the development of new HPPD inhibitors with improved properties, the study of the mechanism of action of other HPPD inhibitors, and the study of the anti-inflammatory and antioxidant properties of this compound in more detail. In addition, research could be conducted to determine the potential use of this compound in the treatment of various diseases.

Synthesis Methods

The synthesis of (4E)-5-(4-chlorophenyl)-4-[hydroxy(phenyl)methylidene]-1-(3-methoxyphenyl)pyrrolidine-2,3-dione involves the reaction of 4-chlorobenzaldehyde, 3-methoxybenzaldehyde, and pyrrole-2,3-dione in the presence of a base catalyst. The reaction proceeds through a Knoevenagel condensation reaction and results in the formation of the desired product.

Scientific Research Applications

(4E)-5-(4-chlorophenyl)-4-[hydroxy(phenyl)methylidene]-1-(3-methoxyphenyl)pyrrolidine-2,3-dione has several scientific research applications. It is used as an HPPD inhibitor and is used to study the role of this enzyme in various biological processes. It is also used to study the mechanism of action of other HPPD inhibitors and to develop new inhibitors with improved properties.

properties

Product Name

(4E)-5-(4-chlorophenyl)-4-[hydroxy(phenyl)methylidene]-1-(3-methoxyphenyl)pyrrolidine-2,3-dione

Molecular Formula

C24H18ClNO4

Molecular Weight

419.9 g/mol

IUPAC Name

(4E)-5-(4-chlorophenyl)-4-[hydroxy(phenyl)methylidene]-1-(3-methoxyphenyl)pyrrolidine-2,3-dione

InChI

InChI=1S/C24H18ClNO4/c1-30-19-9-5-8-18(14-19)26-21(15-10-12-17(25)13-11-15)20(23(28)24(26)29)22(27)16-6-3-2-4-7-16/h2-14,21,27H,1H3/b22-20+

InChI Key

BOWPPDMDZVRKQE-LSDHQDQOSA-N

Isomeric SMILES

COC1=CC=CC(=C1)N2C(/C(=C(/C3=CC=CC=C3)\O)/C(=O)C2=O)C4=CC=C(C=C4)Cl

SMILES

COC1=CC=CC(=C1)N2C(C(=C(C3=CC=CC=C3)O)C(=O)C2=O)C4=CC=C(C=C4)Cl

Canonical SMILES

COC1=CC=CC(=C1)N2C(C(=C(C3=CC=CC=C3)O)C(=O)C2=O)C4=CC=C(C=C4)Cl

Origin of Product

United States

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